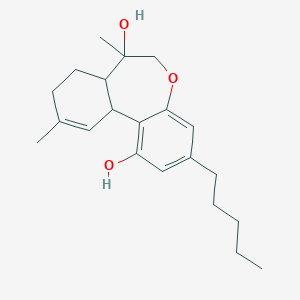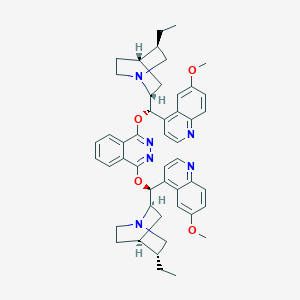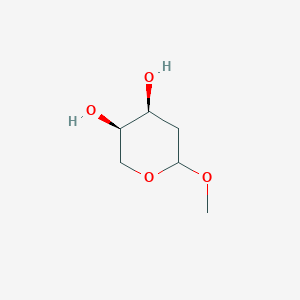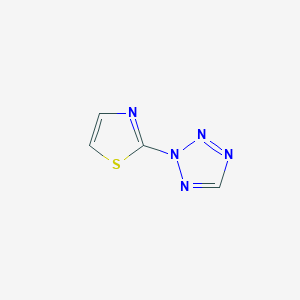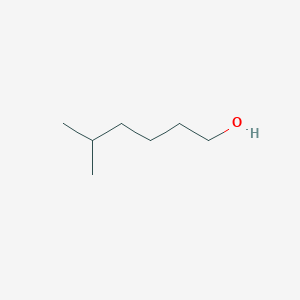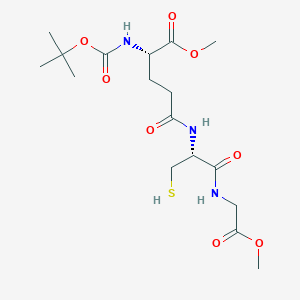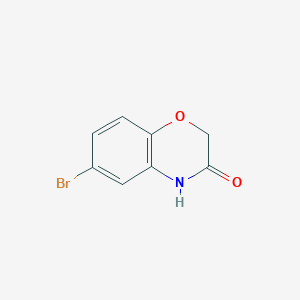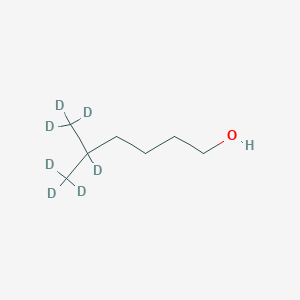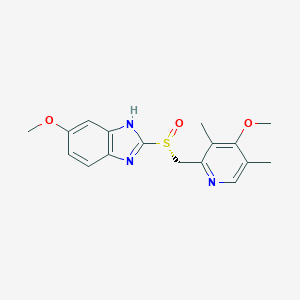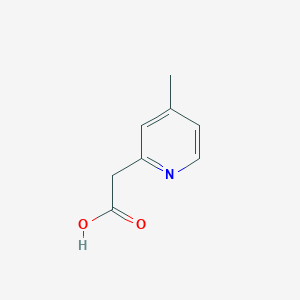![molecular formula C19H24ClNO3 B128235 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 155413-71-1](/img/structure/B128235.png)
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as F2, and it belongs to the class of isoquinoline alkaloids.
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. However, it has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, antipsychotic, and antidepressant properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride. One direction is to further study its mechanism of action. This can help to identify potential therapeutic targets for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics. This can help to optimize its dosing and administration in vivo. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as multiple sclerosis and epilepsy.
Méthodes De Synthèse
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
Propriétés
Numéro CAS |
155413-71-1 |
|---|---|
Nom du produit |
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Formule moléculaire |
C19H24ClNO3 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
Clé InChI |
GNMXUQSMHJTGJO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
SMILES canonique |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
Synonymes |
CSH 087 CSH-087 CSH087 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



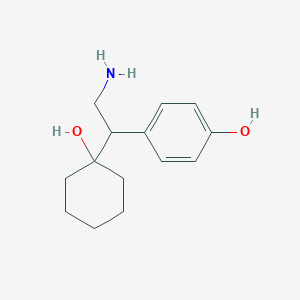
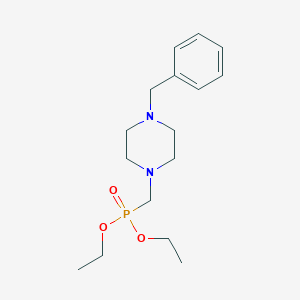
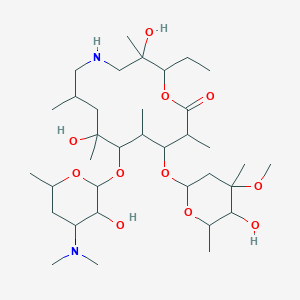
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
